molecular formula C40H34N2 B12549513 N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] CAS No. 151226-51-6

N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]

Cat. No.: B12549513
CAS No.: 151226-51-6
M. Wt: 542.7 g/mol
InChI Key: IFPACJKZZJLVAK-UHFFFAOYSA-N
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Description

N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]: is a complex organic compound with the molecular formula C40H34N2. This compound is characterized by its unique structure, which includes two aniline groups connected by an ethene bridge through phenylene rings. It is known for its applications in various fields, including materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromoaniline and 3-methylaniline.

    Formation of the Ethene Bridge: The ethene bridge is formed by a coupling reaction between the two aniline groups. This is usually achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained between 80-120°C, and the reaction time varies from 12 to 24 hours.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different properties and applications.

    Substitution: Substitution reactions, such as halogenation or nitration, can occur at the phenylene rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]
  • 2,2′-(1,2-Ethenediyldi-4,1-phenylene)bis(1,3-benzoxazole)

Uniqueness

N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] is unique due to its specific structural arrangement, which imparts distinct electronic and optical properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop advanced materials with tailored functionalities.

Properties

CAS No.

151226-51-6

Molecular Formula

C40H34N2

Molecular Weight

542.7 g/mol

IUPAC Name

3-methyl-N-[4-[2-[4-(N-(3-methylphenyl)anilino)phenyl]ethenyl]phenyl]-N-phenylaniline

InChI

InChI=1S/C40H34N2/c1-31-11-9-17-39(29-31)41(35-13-5-3-6-14-35)37-25-21-33(22-26-37)19-20-34-23-27-38(28-24-34)42(36-15-7-4-8-16-36)40-18-10-12-32(2)30-40/h3-30H,1-2H3

InChI Key

IFPACJKZZJLVAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C

Origin of Product

United States

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